6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one
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Description
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Biological Applications
- Anti-inflammatory and Analgesic Agents : Compounds derived from related chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These activities are attributed to the compounds' ability to inhibit cyclooxygenase-1/2 (COX-1/2), with some showing high selectivity and significant protective effects in analgesic and anti-inflammatory models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Antibacterial Agents : A series of compounds with structures incorporating elements similar to the query compound demonstrated high specificity and activity against bacterial dihydrofolate reductase (DHFR), suggesting potential as antibacterial agents. These compounds showed outstanding activity against Gram-positive organisms and broad-spectrum antibacterial activity, highlighting their potential in addressing antibiotic resistance (Johnson, Rauchman, Baccanari, & Roth, 1989).
- Antimalarial Drugs : Research into novel antimalarial drugs has led to the discovery of compounds with causal prophylactic activity against Plasmodium berghei, a rodent malaria model. These findings are significant for developing new treatments for malaria, particularly for strains resistant to current therapies (Davidson et al., 1981).
Materials Science Applications
- Charge Transfer Materials : Quantum chemical investigations have been conducted on derivatives of pyrimidine, aiming to tune electronic, photophysical, and charge transfer properties for applications in materials science. These compounds are designed to have a reduced HOMO–LUMO energy gap and improved intra-molecular charge transfer, making them promising candidates for electronic and optoelectronic devices (Irfan, 2014).
Biological Interactions and Mechanisms
- DNA and Protein Interactions : Studies on palladium(II) complexes derived from related compounds have shown that they can interact with calf thymus DNA (CT-DNA) through intercalation and bind strongly with bovine serum albumin (BSA), indicating potential applications in understanding drug-DNA/protein interactions and the design of drug molecules (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-19-9-4-6-16(12-19)15-30-23-24-18(13-21(27)25-23)14-22(28)26-11-5-8-17-7-2-3-10-20(17)26/h2-4,6-7,9-10,12-13H,5,8,11,14-15H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCYKFOYTSYMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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